3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione
Overview
Description
3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione, also known as CIBI, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. It belongs to the class of imidazolidinedione derivatives and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a key role in the apoptotic pathway. This compound has also been found to reduce the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione is its high purity and stability, which makes it suitable for use in various lab experiments. It has also been found to have low toxicity, which makes it safe for use in in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another potential direction is the study of this compound in combination with other compounds, which may enhance its efficacy in various scientific research applications. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
Scientific Research Applications
3-(4-chlorobenzyl)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClIN2O4/c1-26-16-9-12(7-14(21)17(16)27-2)8-15-18(24)23(19(25)22-15)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3,(H,22,25)/b15-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIBRIVPIITTH-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClIN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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